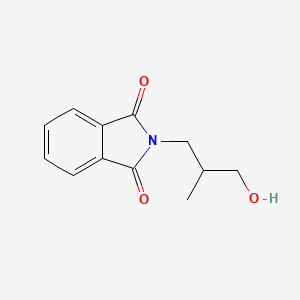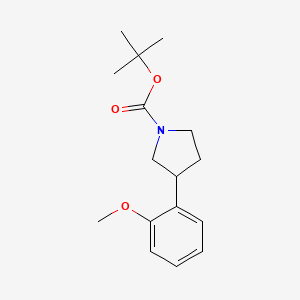![molecular formula C18H26SSi2 B13680722 Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
Bis[2-(trimethylsilyl)phenyl]sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(trimethylsilyl)phenyl]sulfane: is an organosulfur compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyl)phenyl]sulfane typically involves the reaction of 2-(trimethylsilyl)phenyl lithium with sulfur. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(trimethylsilyl)phenyl]sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Thiols and other sulfur-containing compounds.
Applications De Recherche Scientifique
Chemistry: Bis[2-(trimethylsilyl)phenyl]sulfane is used as a precursor in the synthesis of more complex organosulfur compounds. It serves as a building block in the preparation of sulfoxides, sulfones, and other sulfur-containing molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials .
Mécanisme D'action
The mechanism by which Bis[2-(trimethylsilyl)phenyl]sulfane exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, while the trimethylsilyl groups can be substituted with other functional groups. These transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl) sulfide: Similar in structure but lacks the phenyl ring.
Phenylsulfane: Contains a phenyl ring bonded to sulfur but lacks the trimethylsilyl groups.
Trimethylsilyl phenyl sulfide: Contains one trimethylsilyl group and a phenyl ring bonded to sulfur.
Uniqueness: Bis[2-(trimethylsilyl)phenyl]sulfane is unique due to the presence of both trimethylsilyl groups and a phenyl ring bonded to sulfur.
Propriétés
Formule moléculaire |
C18H26SSi2 |
|---|---|
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
trimethyl-[2-(2-trimethylsilylphenyl)sulfanylphenyl]silane |
InChI |
InChI=1S/C18H26SSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
Clé InChI |
YHVUISWNMBNTMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1SC2=CC=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)




![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)

